(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

Catalog No.
S12274186
CAS No.
M.F
C18H16BrNO3
M. Wt
374.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinol...

Product Name

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one

IUPAC Name

5-[(1S)-2-bromo-1-hydroxyethyl]-8-phenylmethoxy-1H-quinolin-2-one

Molecular Formula

C18H16BrNO3

Molecular Weight

374.2 g/mol

InChI

InChI=1S/C18H16BrNO3/c19-10-15(21)13-6-8-16(18-14(13)7-9-17(22)20-18)23-11-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,20,22)/t15-/m1/s1

InChI Key

GNFMSZCSSUZAGV-OAHLLOKOSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CBr)O)C=CC(=O)N3

Isomeric SMILES

C1=CC=C(C=C1)COC2=C3C(=C(C=C2)[C@@H](CBr)O)C=CC(=O)N3

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. This compound features a quinoline core, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The presence of a benzyloxy group and a bromo-hydroxyethyl substituent adds to its structural complexity, potentially influencing its chemical reactivity and biological properties. The specific stereochemistry indicated by the (S)- designation suggests that this compound exists in a particular chiral form, which can significantly affect its interaction with biological targets.

The chemical reactivity of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one can be characterized by several types of reactions:

  • Nucleophilic Substitution: The bromo group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.
  • Hydrolysis: The hydroxyethyl group may participate in hydrolysis reactions, particularly under acidic or basic conditions, affecting the stability and reactivity of the compound.
  • Oxidation-Reduction Reactions: Depending on the functional groups present, this compound may also engage in oxidation-reduction reactions, particularly involving the quinoline moiety.

These reactions are crucial for understanding how the compound might behave in biological systems and during synthetic processes.

  • Antimicrobial Activity: Potential effectiveness against bacterial or fungal pathogens.
  • Anticancer Properties: Similar compounds have shown promise in inhibiting tumor growth or inducing apoptosis in cancer cells.

Further studies utilizing predictive models like computer-aided drug design could elucidate its potential therapeutic applications .

The synthesis of (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one typically involves multi-step synthetic strategies:

  • Formation of Quinoline Core: Starting from simpler aromatic compounds, the quinoline structure can be synthesized using methods like cyclization reactions.
  • Substitution Reactions: Introducing the benzyloxy and bromo-hydroxyethyl groups can be achieved through nucleophilic substitution reactions or electrophilic aromatic substitutions.
  • Chiral Resolution: If necessary, chiral resolution techniques may be employed to obtain the desired (S)-enantiomer.

Specific synthetic routes would depend on the availability of starting materials and desired yields.

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one could have several applications:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting infectious diseases or cancer.
  • Research Tool: Useful in studying biochemical pathways or as a probe for understanding enzyme mechanisms due to its structural characteristics.
  • Chemical Synthesis: May serve as an intermediate in synthesizing more complex organic molecules.

Interaction studies are essential for understanding how (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one interacts with biological macromolecules:

  • Protein Binding Studies: Evaluating how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Testing its ability to inhibit specific enzymes could reveal its therapeutic potential.
  • Cellular Uptake Studies: Understanding how well this compound penetrates cell membranes can inform its bioavailability and efficacy.

Such studies may utilize techniques like surface plasmon resonance or high-throughput screening methods .

Several compounds share structural similarities with (S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
8-HydroxyquinolineHydroxyl group at position 8Antimicrobial, chelating agent
5-BromosalicylaldehydeBromine and aldehyde substituentsAntifungal, antibacterial
7-ChloroquinolineChlorine substituentAntimalarial activity

Uniqueness

(S)-8-(Benzyloxy)-5-(2-bromo-1-hydroxyethyl)quinolin-2(1H)-one is unique due to its specific combination of a benzyloxy group and a bromo-hydroxyethyl moiety, which may enhance its solubility and bioactivity compared to other quinoline derivatives. This structural diversity may lead to distinct pharmacological profiles that warrant further exploration.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

373.03136 g/mol

Monoisotopic Mass

373.03136 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-09

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